Cas no 93-09-4 (naphthalene-2-carboxylic acid)

2-naphthoic acid is a biochemical reagent, which can be used as biomaterials or organic compounds for life science related research
naphthalene-2-carboxylic acid structure
naphthalene-2-carboxylic acid structure
naphthalene-2-carboxylic acid
93-09-4
C11H8O2
172.180023193359
MFCD00004101
34686
7123

naphthalene-2-carboxylic acid Properties

Names and Identifiers

    • 2-Naphthoic acid
    • naphthalene-2-carboxylic acid
    • beta-naphthoic acid
    • beta-napthoic acid
    • 2-naphthalenecarboxylic acid
    • 2-carboxynaphthalene
    • 2-maythic acid
    • 2-naphthoic acid (beta)
    • 2-​Naphthoic Acid (2-Naphthalenecarboxylic Acid)
    • 2-napthoic acid
    • 2-Naphthoic acid (8CI)
    • 2-Naphthylcarboxylic acid
    • Isonaphthoic acid
    • NSC 59901
    • β-Naphthalenecarboxylic acid
    • β-Naphthoic acid
    • 2-Naphthalenecarboxylic Acid
    • 4-09-00-02414 (Beilstein Handbook Reference)
    • SCHEMBL98296
    • CHEBI:36106
    • AM80981
    • 2-Naphthoic Acid(2-Naphthalenecarboxylic Acid)
    • Z104475600
    • WLN: L66J CVQ
    • AC-5785
    • FT-0613119
    • NSC-59901
    • InChI=1/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13
    • 2-naphthyl carboxylic acid
    • ne-2-carboxylic acid
    • 2-naphthalene carboxylic acid
    • AKOS000119654
    • EINECS 202-217-8
    • MFCD00004101
    • EN300-19820
    • AI3-16903
    • Q27104331
    • D77680
    • 2-Naphthoic acid, 98%
    • NS00014604
    • 2-Naphthioic acid
    • HY-W007437
    • UNII-QLG01V0W2L
    • BRN 0972039
    • Naphthalene-.beta.-carboxylic acid
    • 2-Naphthoic acid, >=97.0% (GC)
    • 2-Naphtoic acid
    • NSC59901
    • bmse000693
    • 2-?Naphthoic Acid
    • .beta.-Naphthoic acid
    • AE-508/40228340
    • DTXSID1059078
    • Naphthalene-beta-carboxylic acid
    • 2-NAPHTHOIC ACID [MI]
    • FS-3342
    • QLG01V0W2L
    • CHEMBL114648
    • N0025
    • F2191-0108
    • 93-09-4
    • MFCD0004101
    • Q-200310
    • CS-W007437
    • 2-Naphthoicacid
    • 2-Naphthoic acid,99%
    • ?-NAPHTHOIC ACID
    • DB-021408
    • +Expand
    • MFCD00004101
    • UOBYKYZJUGYBDK-UHFFFAOYSA-N
    • 1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
    • O=C(C1C=C2C(C=CC=C2)=CC=1)O
    • 972039

Computed Properties

  • 172.052429g/mol
  • 0
  • 3.3
  • 1
  • 2
  • 1
  • 172.052429g/mol
  • 172.052429g/mol
  • 37.3Ų
  • 13
  • 200
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0

Experimental Properties

  • 2.53800
  • 37.30000
  • 6382
  • 1.5520 (estimate)
  • <0.5 g/L (20 C)
  • 300 ºC
  • 180-185 °C
    185-187 °C (lit.)
  • 6.63e-06 mmHg
  • 205 ºC
  • 2723
  • alcohol: soluble
  • White flake or needle crystals
  • 4.5 (H2O, 20℃)
  • Soluble in ether and alcohol, slightly soluble in hot water.
  • 4.17(at 25℃)
  • 1.08

naphthalene-2-carboxylic acid Security Information

  • GHS07 GHS07
  • QL1050000
  • 2
  • S26-S36-S24/25
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store at room temperature
  • 36/37/38
  • Warning
  • Yes

naphthalene-2-carboxylic acid Customs Data

  • 2916399090
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

naphthalene-2-carboxylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033V9-10g
2-Naphthoic acid
93-09-4 98%
10g
$4.00 2024-04-20
A2B Chem LLC
AB44181-10g
2-Naphthoic acid
93-09-4 98%
10g
$4.00 2024-07-18
abcr
AB172377-25 g
2-Naphthoic acid, 98%; .
93-09-4 98%
25 g
€77.40 2023-07-20
Alichem
A219007571-500g
2-Naphthoic acid
93-09-4 98%
500g
$195.70 2023-08-31
Apollo Scientific
OR52474-100g
2-Naphthoic acid
93-09-4 98%
100g
£48.00 2023-09-02
ChemScence
CS-W007437-500g
2-Naphthoic acid
93-09-4 99.87%
500g
$122.0 2022-04-26
Enamine
EN300-19820-0.05g
naphthalene-2-carboxylic acid
93-09-4 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D519557-1g
2-Naphthoic acid
93-09-4 97%
1g
$215 2022-10-17
Fluorochem
092221-1g
2-Naphthoic acid
93-09-4 95%
1g
£10.00 2022-03-01
Life Chemicals
F2191-0108-0.25g
naphthalene-2-carboxylic acid
93-09-4 95%+
0.25g
$18.0 2023-09-06

naphthalene-2-carboxylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
Reference
Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Catalase ,  Galactose oxidase ,  Aldehyde oxidase Solvents: Acetonitrile ,  Water ;  overnight, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem
McKenna, Shane M.; Leimkuhler, Silke; Herter, Susanne; Turner, Nicholas J.; Carnell, Andrew J., Green Chemistry, 2015, 17(6), 3271-3275

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetramesitylporphyrin Solvents: Acetonitrile ,  Dichloromethane ;  48 h, rt
Reference
A new and efficient aerobic oxidation of aldehydes to carboxylic acids with singlet oxygen in the presence of porphyrin sensitizers and visible light
Hajimohammadi, Mahdi; Safari, Nasser; Mofakham, Hamid; Shaabani, Ahmad, Tetrahedron Letters, 2010, 51(31), 4061-4065

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone ,  Sodium hydroxide Solvents: 1,2-Dimethoxyethane ;  80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Palladium Solvents: Ethanol ;  6 h, 60 °C
Reference
Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki-Miyaura Cross-Coupling by One-Pot Synthesis
Du, Fangyu; Zhou, Qifan; Liu, Dongdong; Fang, Ting; Shi, Yajie; et al, Synlett, 2018, 29(6), 779-784

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
Wang, Xiao-Yan; Shang, Zhen-Peng; Zha, Gao-Feng; Chen, Xiao-Qing; Bukhari, Syed Nasir Abbas; et al, Tetrahedron Letters, 2016, 57(50), 5628-5631

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ;  rt → 80 °C; 2 h, 80 °C
Reference
Method for preparing carboxylic acid by removing benzyl protection from benzyl carboxylate
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  2 h
Reference
Clean and selective oxidation of aromatic alcohols using silica-supported Jones' reagent in a pressure-driven flow reactor
Wiles, Charlotte; Watts, Paul; Haswell, Stephen J., Tetrahedron Letters, 2006, 47(30), 5261-5264

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran ,  Water ;  rt; 50 h, 55 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide
Giurg, M.; Brzaszcz, M.; Mlochowski, J., Polish Journal of Chemistry, 2006, 80(3), 417-428

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Sodium bicarbonate ,  Sodium chloride Catalysts: Platinum Solvents: Water
Reference
One-pot oxidation of azomethine compounds into arenecarboxylic acids
Giurg, Miroslaw; Said, Samy B.; Syper, Ludwik; Mlochowski, Jacek, Synthetic Communications, 2001, 31(20), 3151-3159

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Catalysts: Perfluorobutyl iodide ;  27 h, rt
Reference
Preparation method of carboxylic acid compound under photopromotion
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Perfluorobutyl iodide ;  27 h, rt
Reference
Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process
Wang, Rui; Xie, Kai-jun; Fu, Qiang; Wu, Min; Pan, Gao-feng; et al, Organic Letters, 2022, 24(10), 2020-2024

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  25 min, 60 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Method for preparing aromatic carboxylic acid compound
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene glycol) resin supported) Solvents: Acetonitrile ,  Water ;  58 s, 5 bar, 100 °C
Reference
Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine Catalyst
Osako, Takao; Kaiser, Reinhard; Torii, Kaoru; Uozumi, Yasuhiro, Synlett, 2019, 30(8), 961-966

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ;  20 min, rt → 65 °C
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  3 h, rt → 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
Reference
Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids
Paridala, Kumaraswamy; Lu, Sheng-Mei; Wang, Meng-Meng; Li, Can, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Dimethyl sulfoxide ;  2 - 6 h, rt
1.2 Reagents: Sodium bicarbonate ,  Water Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ;  12 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
SO2F2-Mediated One-Pot Synthesis of Aryl Carboxylic Acids and Esters from Phenols through a Pd-Catalyzed Insertion of Carbon Monoxide
Fang, Wan-Yin; Leng, Jing; Qin, Hua-Li, Chemistry - An Asian Journal, 2017, 12(17), 2323-2331

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  11 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions
Soni, Sonam; Koley, Suvajit; Singh, Maya Shankar, Tetrahedron Letters, 2017, 58(25), 2512-2516

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Water ;  35 min, 29 °C
Reference
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides
Yedage, Subhash L.; Bhanage, Bhalchandra M., Journal of Organic Chemistry, 2017, 82(11), 5769-5781

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran ,  Water ;  20 h, reflux
Reference
Hydrogen peroxide oxidation of naphthalene derivatives catalyzed by poly(bis-1,2-diphenylene) diselenide
Giurg, M.; Syper, L.; Mlochowski, J., Polish Journal of Chemistry, 2004, 78(2), 231-238

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Dimethyl sulfide ,  N-Bromosuccinimide ,  4-Hydroxy-2-methoxybenzenemethanol (Polymer supported) Solvents: Dichloromethane
1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Reference
Efficient synthesis of benzylic bromides under neutral conditions on solid support
Zoller, T.; Ducep, J.-B.; Hibert, M., Tetrahedron Letters, 2000, 41(51), 9985-9988

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Water Solvents: Dichloromethane ,  1,4-Dioxane
Reference
5-Bromo-7-nitroindoline
Michael, Katja, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

naphthalene-2-carboxylic acid Raw materials

naphthalene-2-carboxylic acid Preparation Products

naphthalene-2-carboxylic acid Suppliers

Hubei Baidu Chemistry Co.,Ltd.
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(CAS:93-09-4)
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(CAS:93-09-4)
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CAO HAI YAN
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naphthalene-2-carboxylic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-09-4)naphthalene-2-carboxylic acid
A844442
99%
1kg
220.0